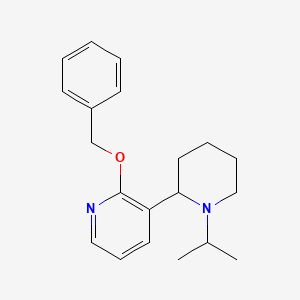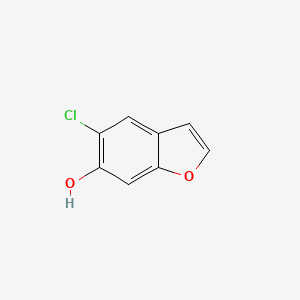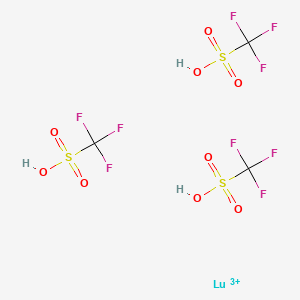
CID 50911035
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylimidazol-2-ylidene borane is a stable N-heterocyclic carbene (NHC)-borane compound developed in the Curran lab. It is known for its diverse reductant properties and versatility as a hydroboration reagent . The compound has the empirical formula C5H11BN2 and a molecular weight of 109.97 g/mol .
准备方法
1,3-Dimethylimidazol-2-ylidene borane can be synthesized through a one-pot, two-step reaction from the parent ligated borane (NHC-BH3). The derived difluoroboryl radical (NHC-BF2) is generated by laser flash photolysis experiments and characterized by UV spectroscopy and rate-constant measurements . Another method involves the reaction of 1,3-dimethylimidazolium iodide with sodium borohydride (NaBH4), followed by recrystallization from water .
化学反应分析
1,3-Dimethylimidazol-2-ylidene borane undergoes various types of chemical reactions, including:
Reduction: It is a surprisingly good hydride donor, comparable to anionic reagents such as sodium cyanoborohydride (NaCNBH3).
Decyanation: It enables the decyanation of secondary aliphatic nitriles and a two-fold decyanation of malononitriles, leading to alkanes.
科学研究应用
1,3-Dimethylimidazol-2-ylidene borane has several scientific research applications:
Chemistry: It serves as a practical hydride donor for the reduction of aldehydes and ketones, providing alcohols in good yields under ambient conditions.
Biology: The compound’s reductive properties make it useful in various biochemical applications, although specific biological applications are still under research.
Medicine: Its potential in medicinal chemistry is being explored, particularly in the synthesis of boron-containing pharmaceuticals.
作用机制
The mechanism of action of 1,3-Dimethylimidazol-2-ylidene borane involves its role as a hydride donor. It donates hydride ions (H-) to electron-poor substrates, facilitating reduction reactions. The compound’s nucleophilic properties enable it to participate in various organic transformations, including the reduction of C=N and C=C bonds . The molecular targets and pathways involved include electron-poor carbonyl compounds and nitriles, which are reduced to their corresponding alcohols and alkanes, respectively .
相似化合物的比较
1,3-Dimethylimidazol-2-ylidene borane is unique due to its stability and versatility as a reductant and hydroboration reagent. Similar compounds include:
2,4-Dimethyl-1,2,4-triazol-3-ylidene borane: Another NHC-borane compound with similar reductive properties.
NHC-BH3: The parent ligated borane from which 1,3-Dimethylimidazol-2-ylidene borane is derived.
NHC-BF2: The difluoroboryl radical derived from 1,3-Dimethylimidazol-2-ylidene borane.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
属性
分子式 |
C5H8BN2 |
|---|---|
分子量 |
106.94 g/mol |
InChI |
InChI=1S/C5H8BN2/c1-7-3-4-8(2)5(7)6/h3-4H,1-2H3 |
InChI 键 |
NSKJUWHWZGAYKY-UHFFFAOYSA-N |
规范 SMILES |
[B]=C1N(C=CN1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)
![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)



![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)

![[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)
![3-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B11823984.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)
![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)
![2-[(3-Nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11823998.png)
![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)
